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Abstract
Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate) is a systemic fungicide

belonging to the phenylamide (acylalanine) chemical class. First introduced in 1977 by Ciba-

Geigy, it emerged as a highly specific and effective agent against plant pathogens in the class

Oomycetes. Its mode of action involves the targeted inhibition of ribosomal RNA (rRNA)

synthesis through the specific disruption of RNA polymerase I, a mechanism that provides both

protective and curative activity against diseases such as damping-off and root rot caused by

Pythium and Phytophthora species. This technical guide provides an in-depth overview of the

history, synthesis, mechanism of action, and fungicidal properties of Furalaxyl, intended for

researchers and professionals in the fields of plant pathology and drug development.

Discovery and History
Furalaxyl, also known by its developmental code CGA 38140 and trade names such as

Fongarid, was introduced by the Swiss chemical company Ciba-Geigy in 1977.[1][2] Its

development was part of a broader effort in the 1970s to discover and commercialize systemic

fungicides with more specific modes of action, moving away from the broad-spectrum, non-

systemic fungicides that dominated the market previously.[3]

The phenylamide group, to which Furalaxyl belongs, represented a significant advancement in

the control of Oomycete pathogens.[3] These pathogens, which include devastating species of

Phytophthora and Pythium, were difficult to manage with existing fungicides. The introduction

of Furalaxyl and its close relative, metalaxyl, provided a new level of control through their
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systemic properties, allowing for protection of new plant growth and curative action against

established infections.[3] The discovery of phenylamides originated from the screening of

chloroacetanilide herbicides, which led to the identification of the fungicidal properties of the

acylalanine chemical structure.

Chemical Synthesis
Furalaxyl is a racemic mixture of (S)- and (R)-enantiomers.[1] The synthesis involves a multi-

step process starting from common chemical precursors. A general procedure for the synthesis

of Furalaxyl and related N-acyl-N-arylalaninates is described below.

Experimental Protocol: General Synthesis of Furalaxyl
Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable solvent such as dry

dimethylformamide (DMF).

Add potassium carbonate (1.0 equivalent) and potassium iodide (2.0 equivalents) to the

solution.

Add methyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

Heat the mixture with stirring to approximately 80°C for 16-20 hours.

After cooling, filter the precipitate and wash it with DMF.

Pour the filtrate into water and extract the product with ethyl acetate.

Wash the combined organic fractions with water and 1N HCl, then dry over anhydrous

sodium sulfate.

Remove the solvent under reduced pressure and purify the resulting methyl N-(2,6-

dimethylphenyl)-DL-alaninate intermediate, for example, by column chromatography.

Step 2: N-acylation to form Furalaxyl
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Dissolve the intermediate from Step 1 (1.0 equivalent) in a dry solvent such as

tetrahydrofuran (THF).

Add triethylamine (1.5 equivalents) to the solution.

While cooling, add furan-2-carboxylic acid chloride (1.5 equivalents) dropwise.

Stir the reaction mixture at 50°C for approximately 4 hours.

After the reaction, add water and extract the final product, Furalaxyl, with ethyl acetate.

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield Furalaxyl, which can be further purified

if necessary.

This synthetic route produces a racemic mixture of the two enantiomers of Furalaxyl.

Mode of Action and Signaling Pathway
Furalaxyl exhibits a highly specific mode of action, which is a hallmark of the phenylamide

fungicide group. It functions as a nucleic acid synthesis inhibitor, specifically targeting the

transcription of ribosomal RNA (rRNA) by inhibiting RNA polymerase I (Pol I) in susceptible

Oomycetes.[1][3]

Biochemical Mechanism
In eukaryotic cells, three distinct RNA polymerases are responsible for transcription. RNA

polymerase I is exclusively located in the nucleolus and is responsible for transcribing the large

ribosomal RNA genes (rDNA), which are later processed into the 18S, 5.8S, and 28S rRNA

components of the ribosome. By inhibiting Pol I, Furalaxyl effectively halts ribosome

biogenesis. This cessation of ribosome production leads to a rapid inhibition of protein

synthesis, which in turn stops essential cellular processes such as mycelial growth and spore

germination, ultimately leading to the death of the pathogen.[3] The high selectivity of

Furalaxyl is due to the unique structure of the RNA polymerase I enzyme in Oomycetes

compared to fungi, plants, and animals.
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Signaling Pathway Diagram
The following diagram illustrates the targeted inhibition of the rRNA synthesis pathway by

Furalaxyl.
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Caption: Furalaxyl inhibits RNA Polymerase I, blocking rRNA synthesis and subsequent fungal

growth.

Fungicidal Spectrum and Efficacy
Furalaxyl is highly selective for pathogens within the class Oomycetes, particularly those in the

order Peronosporales.[4] This includes economically significant soil-borne and foliar pathogens.

Pythium spp.: Causes damping-off in seedlings and root rot in a wide variety of crops.

Phytophthora spp.: Responsible for devastating diseases like late blight, root rot, and stem

rot in numerous plant species.

Downy Mildews: Such as Plasmopara viticola (grape downy mildew).

Data Presentation
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Specific quantitative efficacy data (EC₅₀ values) for Furalaxyl against its target pathogens are

not readily available in recent literature. However, extensive data exists for the closely related

and structurally similar phenylamide fungicide, metalaxyl (and its active enantiomer,

mefenoxam), which shares the same mode of action. The following table presents

representative EC₅₀ values for metalaxyl/mefenoxam against various Oomycete pathogens to

illustrate the typical potency of this fungicide class.

Pathogen
Species

Host Fungicide
Mean EC₅₀
(µg/mL)

Reference(s)

Phytophthora

erythroseptica
Potato Mefenoxam < 1.0 (Sensitive) [5][6]

Phytophthora

cactorum
Strawberry Metalaxyl 0.05 - >100 [7]

Phytophthora

cinnamomi
Avocado Mefenoxam 0.061 [8]

Pythium ultimum Various Mefenoxam < 1.0 (Sensitive) [5][6]

Pythium spp. Carrot Metalaxyl 0.01 - 5.0 [7][9]

Note: EC₅₀ values represent the effective concentration required to inhibit 50% of mycelial

growth. Sensitivity can vary significantly between isolates, with resistant isolates showing EC₅₀

values >100 µg/mL.[5]

Key Experimental Protocols
In Vitro Fungicide Efficacy Assay (Mycelial Growth
Inhibition)
This protocol is a standard method for determining the EC₅₀ value of a fungicide against a

mycelial-producing oomycete.

Objective: To determine the concentration of Furalaxyl that inhibits 50% of the mycelial growth

of a target pathogen.

Materials:
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Pure culture of the target oomycete (Pythium or Phytophthora spp.).

Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).

Furalaxyl stock solution of known concentration (e.g., dissolved in DMSO or acetone).

Sterile petri dishes (9 cm).

Sterile cork borer (5 mm diameter).

Incubator set to the optimal growth temperature for the pathogen (e.g., 20-25°C).

Procedure:

Media Preparation: Prepare the culture medium and sterilize by autoclaving. Allow it to cool

to approximately 45-50°C.

Fungicide Amendment: Add the Furalaxyl stock solution to the molten agar to achieve a

series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the

solvent alone should also be prepared. Pour the amended media into sterile petri dishes.

Inoculation: From the margin of an actively growing culture of the target oomycete, take 5

mm mycelial plugs using a sterile cork borer.

Incubation: Place one mycelial plug, mycelium-side down, in the center of each Furalaxyl-
amended and control plate. Incubate the plates in the dark at the appropriate temperature.

Data Collection: When the mycelial growth in the control plates has reached approximately

70-80% of the plate diameter, measure the colony diameter of all plates in two perpendicular

directions.

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration

relative to the solvent control. Plot the inhibition percentage against the logarithm of the

fungicide concentration and use probit analysis or non-linear regression to calculate the EC₅₀

value.

The following workflow diagram illustrates the process for determining fungicide efficacy.
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Caption: Workflow for an in vitro fungicide efficacy screening assay to determine EC50 values.
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In Vitro RNA Polymerase I Activity Assay
This protocol provides a method to directly measure the inhibitory effect of Furalaxyl on its

target enzyme.

Objective: To quantify the activity of RNA polymerase I in isolated nuclei and assess its

inhibition by Furalaxyl.[10]

Materials:

Oomycete mycelia.

Nuclei isolation buffers.

Reaction buffer containing HEPES-KOH, MnCl₂, ATP, CTP, and cold GTP.

Radiolabeled [α-³²P]GTP or [³H]uridine triphosphate.

α-amanitin (to inhibit RNA polymerase II and III).

Furalaxyl solution at various concentrations.

Trichloroacetic acid (TCA).

Glass fiber filters.

Scintillation counter.

Procedure:

Nuclei Isolation: Harvest fresh oomycete mycelia and homogenize them in a specific buffer

to release the nuclei. Purify the nuclei through centrifugation and washing steps.

Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction

buffer, radiolabeled nucleotide, α-amanitin, and the isolated nuclei.

Inhibition Assay: For test samples, add varying concentrations of Furalaxyl to the reaction

tubes. Include a control with no fungicide.
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Incubation: Incubate the reaction tubes at an optimal temperature (e.g., 30-37°C) for a

defined period (e.g., 10-30 minutes) to allow for RNA synthesis.

Stopping the Reaction: Stop the reaction by adding cold TCA to precipitate the newly

synthesized RNA.

Quantification: Collect the precipitated, radiolabeled RNA on glass fiber filters. Wash the

filters to remove unincorporated nucleotides.

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Analysis: Compare the radioactivity counts from the Furalaxyl-treated samples to the control

to determine the percentage of inhibition of RNA polymerase I activity.

Resistance
As with many single-site inhibitor fungicides, resistance to phenylamides, including Furalaxyl,
is a significant concern. Resistance in Oomycete populations can arise from mutations in the

target gene encoding a subunit of the RNA polymerase I complex.[7] These mutations can

reduce the binding affinity of the fungicide to the enzyme, rendering it less effective. Due to the

high risk of resistance development, Furalaxyl and other phenylamide fungicides are often

used in mixtures or in rotation with fungicides that have different modes of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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